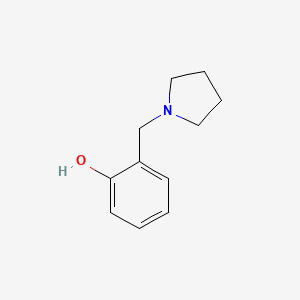
N-(4-chlorophenyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide, also known as CHAQ, is a synthetic compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. The compound was first synthesized in 2012 by a group of researchers from China, and since then, it has been studied extensively for its pharmacological properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. Specifically, this compound has been shown to inhibit the Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell survival and growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have other biochemical and physiological effects. For example, studies have demonstrated that the compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which is important in preventing the spread of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-chlorophenyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, the compound is relatively easy to synthesize, making it accessible to researchers. However, there are also some limitations to the use of this compound in lab experiments. For example, the compound has poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for the study of N-(4-chlorophenyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide. One area of interest is the development of new cancer therapies that incorporate this compound as a key component. Additionally, further studies are needed to fully elucidate the mechanism of action of the compound and to identify any potential side effects or toxicity. Finally, there is also potential for the development of new synthetic methods for this compound that could improve its solubility and bioavailability.
Synthesis Methods
The synthesis of N-(4-chlorophenyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide involves a multi-step process that includes the condensation of 4-chlorobenzaldehyde and 2-mercaptoacetamide to form the intermediate compound, which is then reacted with cyclohexanone to yield the final product. The synthesis process is relatively straightforward and can be performed using standard laboratory techniques.
Scientific Research Applications
N-(4-chlorophenyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide has been extensively studied for its potential therapeutic applications. Several studies have demonstrated that the compound exhibits potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c17-10-5-7-11(8-6-10)18-14(21)9-23-15-12-3-1-2-4-13(12)19-16(22)20-15/h5-8H,1-4,9H2,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCKFYDJAVQJGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2786026.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-hydroxypropyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2786027.png)



![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(3-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2786033.png)
![(Z)-N'-(3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)isonicotinohydrazide](/img/structure/B2786034.png)



![4-(3-bromobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2786041.png)
![Tert-butyl N-[[1-(2-aminoethyl)triazol-4-yl]methyl]carbamate](/img/structure/B2786043.png)

![2-({4-oxo-3H,4H-thieno[2,3-d]pyrimidin-6-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2786045.png)